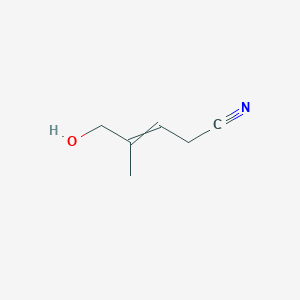
5-Hydroxy-4-methylpent-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-methylpent-3-enenitrile is an organic compound characterized by the presence of a hydroxyl group, a nitrile group, and a double bond within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-4-methylpent-3-enenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylpent-3-en-2-one with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form the corresponding oxime. This oxime is then dehydrated using a dehydrating agent like phosphorus pentoxide to yield the nitrile compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-methylpent-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 5-oxo-4-methylpent-3-enenitrile.
Reduction: Formation of 5-amino-4-methylpent-3-enenitrile.
Substitution: Formation of 5-chloro-4-methylpent-3-enenitrile or 5-bromo-4-methylpent-3-enenitrile.
Scientific Research Applications
5-Hydroxy-4-methylpent-3-enenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-methylpent-3-enenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The nitrile group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpent-3-enenitrile
- 5-Hydroxy-4-methylpent-2-enenitrile
- 5-Hydroxy-3-methylpent-3-enenitrile
Uniqueness
5-Hydroxy-4-methylpent-3-enenitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. Its combination of a hydroxyl group, a nitrile group, and a double bond within a five-carbon chain makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
52900-11-5 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
5-hydroxy-4-methylpent-3-enenitrile |
InChI |
InChI=1S/C6H9NO/c1-6(5-8)3-2-4-7/h3,8H,2,5H2,1H3 |
InChI Key |
GEGSRTVGPPRGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


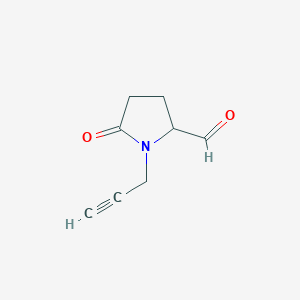
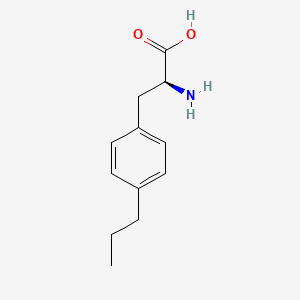
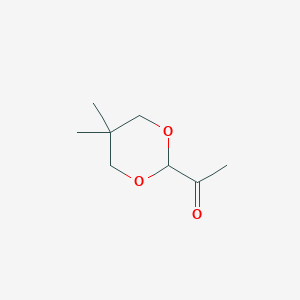
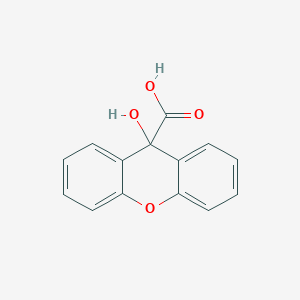
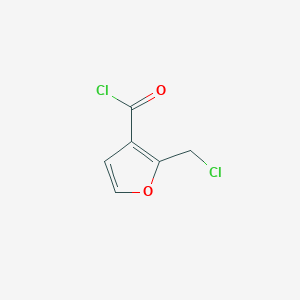
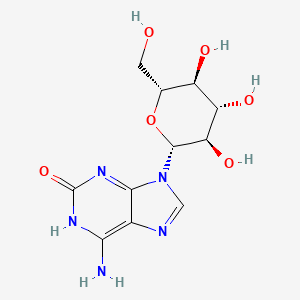
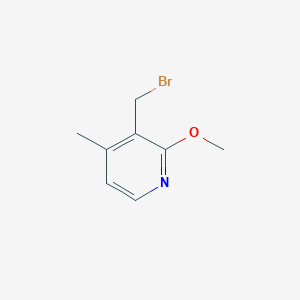
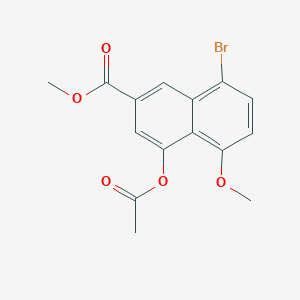
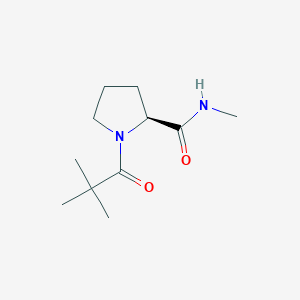
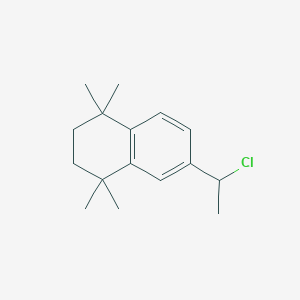

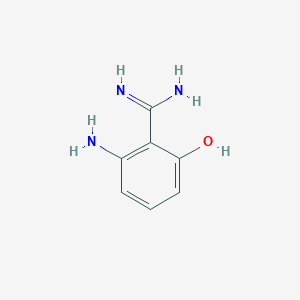
![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)

